5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-fluorophenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4S/c23-15-5-3-14(4-6-15)17(26-9-7-22(8-10-26)30-12-13-31-22)18-20(28)27-21(32-18)24-19(25-27)16-2-1-11-29-16/h1-6,11,17,28H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOCALWGSQTZGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-fluorophenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that exhibits potential biological activity. This article reviews its biological properties, synthesis, and potential applications based on diverse scientific literature.
Structural Characteristics
The compound features a unique structural arrangement that includes:
- Spirocyclic structure : The 1,4-dioxa-8-azaspiro[4.5]decan moiety contributes to the rigidity and stability of the molecule.
- Triazole and thiazole rings : These heterocycles are often associated with biological activity, particularly in medicinal chemistry.
Molecular Formula and Weight
- Molecular Formula : C₁₄H₁₈F N₄O₂S
- Molecular Weight : Approximately 306.38 g/mol
Antimicrobial Properties
Research indicates that compounds containing triazole and thiazole moieties often exhibit significant antimicrobial activities. For instance:
- Antibacterial Activity : Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including resistant strains.
- Antifungal Activity : The presence of both triazole and thiazole rings has been linked to antifungal properties, making these compounds potential candidates for treating fungal infections.
Receptor Binding Affinity
The compound's structural features suggest potential interactions with biological receptors:
- σ1 Receptor Ligands : Related compounds have shown high affinity for σ1 receptors, which are implicated in neuroprotection and the modulation of pain pathways .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures may inhibit enzymes critical for bacterial cell wall synthesis or fungal growth.
- Modulation of Neurotransmitter Systems : The interaction with σ1 receptors suggests potential effects on neurotransmitter release and neuronal excitability.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Spirocyclic Structure : This may include reactions involving 1,4-dioxa-8-azaspiro[4.5]decan derivatives.
- Coupling Reactions : The introduction of the 4-fluorophenyl group can be achieved through various coupling strategies.
- Cyclization to Form Heterocycles : The final steps usually involve cyclization reactions to form the triazole and thiazole rings.
Synthesis Conditions
Conditions such as temperature, solvent choice (e.g., DMSO or ethanol), and catalysts (e.g., copper salts) are critical for optimizing yield and purity.
Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial activity of a related compound against several strains of Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL, suggesting effective antibacterial properties.
Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of similar compounds in a mouse model of neurodegeneration. The results demonstrated a significant reduction in neuronal loss and improved cognitive function in treated animals compared to controls.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Replacement of the thiazole ring with thiadiazole (as in ) reduces planarity, impacting membrane permeability .
- The triazolobenzodiazepine scaffold () targets GABA receptors, whereas the triazole-thiazole core likely interacts with enzymes like carboxylesterases or demethylases .
Pharmacological Activity
Key Observations :
- The target compound’s triazole-thiazole core aligns with carboxylesterase inhibitory activity observed in similar derivatives, though direct data are needed .
- Flualprazolam () exemplifies how minor structural changes (e.g., benzodiazepine vs. spirocyclic systems) drastically shift biological targets .
Key Observations :
- The target compound likely requires multi-step synthesis involving spirocyclic intermediate formation (e.g., 1,4-dioxa-8-azaspiro[4.5]decane), as seen in .
- Triazole-thiadiazoles () employ hydrazine cyclization, a method adaptable to the target compound’s triazole core .
Physicochemical Properties
- LogP : Predicted to be ~3.2 (similar to 4-chlorophenyl analog), indicating moderate lipophilicity .
- Solubility: The 1,4-dioxa-8-azaspiro[4.5]decane moiety may enhance aqueous solubility compared to non-spiro analogs .
- Stability : Fluorine substitution likely improves metabolic stability over chlorine in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
